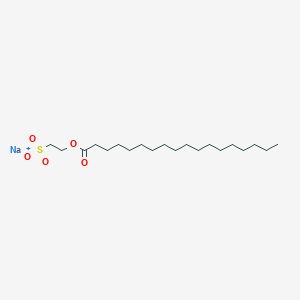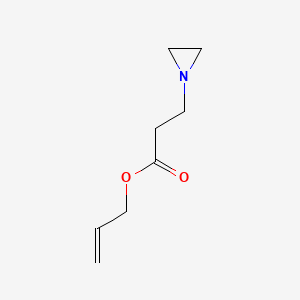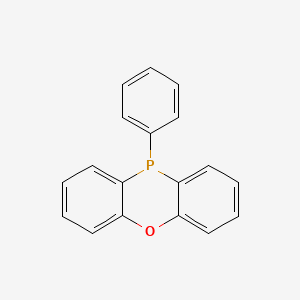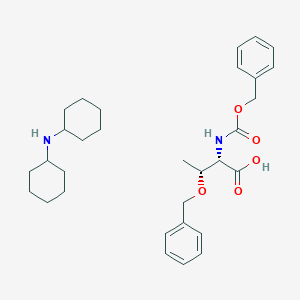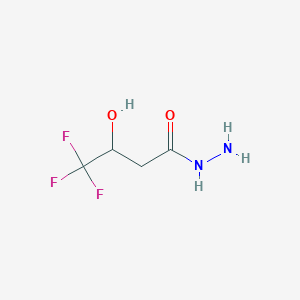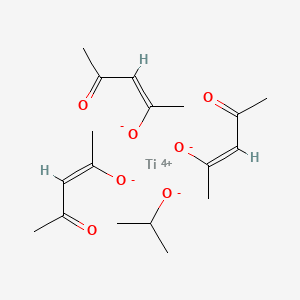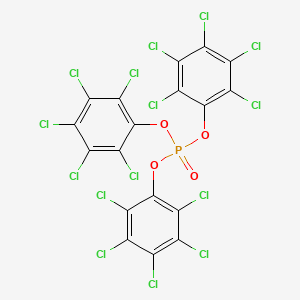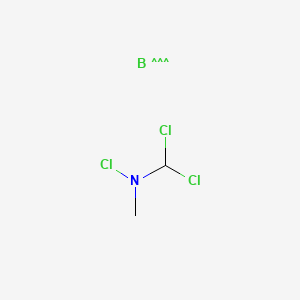
Trichloro(dimethylamine)boron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(dimethylamine)boron is an organoboron compound with the molecular formula C2H7BCl3N. It is a boron-containing reagent that has found applications in various fields of chemistry due to its unique reactivity and properties. This compound is particularly known for its role in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloro(dimethylamine)boron can be synthesized through the reaction of boron trichloride with dimethylamine. The reaction typically takes place in an inert solvent such as pentane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:
BCl3+(CH3)2NH→(CH3)2NBCl3
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the product. The reaction is typically carried out in large reactors with continuous monitoring to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro(dimethylamine)boron undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different boron-containing species.
Complex Formation: It can form complexes with other molecules, particularly those containing lone pairs of electrons.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.
Solvents: Inert solvents like pentane, toluene, or dichloromethane are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminoboron compounds, while reduction reactions can produce borane derivatives.
Applications De Recherche Scientifique
Trichloro(dimethylamine)boron has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Catalysis: The compound is used in catalytic processes, including Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Material Science: It is used in the preparation of boron-containing materials with unique properties, such as boron-doped graphene.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Mécanisme D'action
The mechanism by which trichloro(dimethylamine)boron exerts its effects involves the interaction of the boron atom with other molecules. The boron atom in the compound is electron-deficient, making it a good Lewis acid. This allows it to form complexes with Lewis bases, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Borane-Trimethylamine Complex: Similar to trichloro(dimethylamine)boron, this compound is used in organic synthesis and reduction reactions.
Dimethylamine Borane: Another related compound with applications in reduction and complex formation.
Borane-Ammonia Complex: Used in reduction reactions and has similar reactivity to this compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of three chlorine atoms, which make it highly versatile in substitution reactions. Its ability to form stable complexes with various nucleophiles and its role in catalytic processes further distinguish it from other boron-containing compounds.
Propriétés
Formule moléculaire |
C2H4BCl3N |
|---|---|
Poids moléculaire |
159.2 g/mol |
InChI |
InChI=1S/C2H4Cl3N.B/c1-6(5)2(3)4;/h2H,1H3; |
Clé InChI |
HQQGGBPTLSTYIY-UHFFFAOYSA-N |
SMILES canonique |
[B].CN(C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


